molecular formula C8H12ClNO B1358204 4-(1-Aminoethyl)phenol hydrochloride CAS No. 860767-47-1

4-(1-Aminoethyl)phenol hydrochloride

Cat. No. B1358204
M. Wt: 173.64 g/mol
InChI Key: HNDFWZASJWHBCZ-UHFFFAOYSA-N
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Description

“4-(1-Aminoethyl)phenol hydrochloride” is a chemical compound with the CAS Number: 860767-47-1 . It has a molecular weight of 173.64 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “4-(1-Aminoethyl)phenol hydrochloride” can be represented by the linear formula: C8 H11 N O . Cl H . The InChI code for this compound is 1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 173.64 . The storage temperature is at room temperature .

Scientific Research Applications

1. Polymerization and Microencapsulation

4-(1-Aminoethyl)phenol hydrochloride, a type of tyramine, is used in the enzyme-catalyzed synthesis of phenolic polymers within microcapsules. This process involves creating polyelectrolyte microcapsules that allow monomer molecules like tyramine to permeate and polymerize within, forming fluorescent polymeric products. This technique has applications in creating encapsulated materials for various scientific purposes (Ghan et al., 2004).

2. Bioactive Compound Synthesis

Derivatives of 4-aminophenol, which include 4-(1-Aminoethyl)phenol hydrochloride, are synthesized and characterized for their potential in antimicrobial and antidiabetic activities. These compounds have shown significant inhibition of enzymes related to diabetes and broad-spectrum antimicrobial activities, indicating their potential in therapeutic applications (Rafique et al., 2022).

3. Corrosion Inhibition

Certain phenolic compounds, including those structurally related to 4-(1-Aminoethyl)phenol hydrochloride, are investigated for their role in inhibiting corrosion of metals in acidic environments. These compounds act as efficient corrosion inhibitors, making them valuable in industrial applications where metal preservation is critical (Tebbji et al., 2005).

4. Spectrophotometric Analysis

In analytical chemistry, derivatives of 4-aminophenol are used in developing methods for the spectrophotometric determination of phenolic compounds. These methods are important for environmental monitoring, particularly in assessing water quality and detecting contaminants (Fiamegos et al., 2000).

5. Phenolic Compound Adsorption

Studies on adsorbents derived from salicylic acid, which is structurally related to 4-(1-Aminoethyl)phenol hydrochloride, have shown strong adsorption abilities for phenolic compounds. This has significant implications for environmental cleanup and water treatment technologies (An et al., 2012).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound .

properties

IUPAC Name

4-(1-aminoethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFWZASJWHBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminoethyl)phenol hydrochloride

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